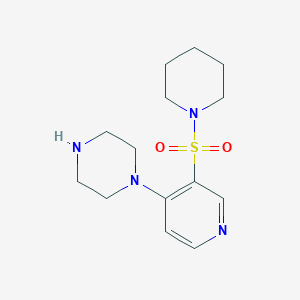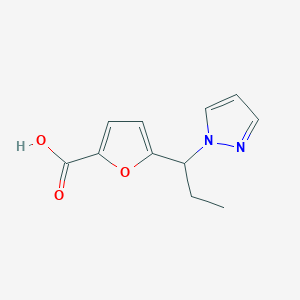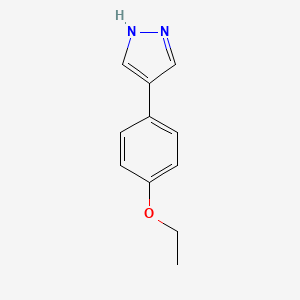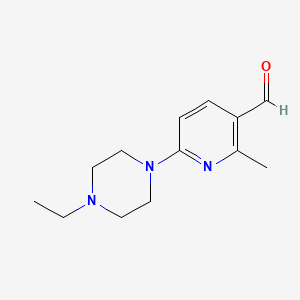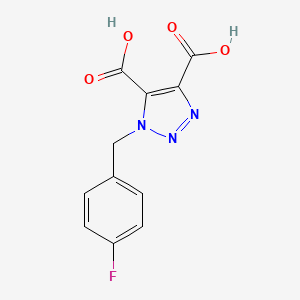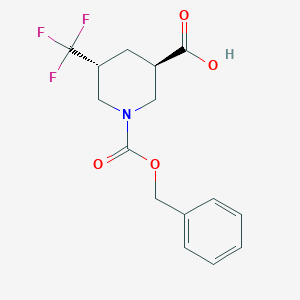
6,7-Difluoro-1-methyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Difluoro-1-methyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with fluorine atoms at the 6 and 7 positions, a methyl group at the 1 position, and a m-tolylsulfonyl group at the 3 position. These structural modifications can significantly influence the compound’s chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluoro-1-methyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-difluoroquinoline and m-toluenesulfonyl chloride.
Formation of Intermediate: The 6,7-difluoroquinoline undergoes a Friedel-Crafts acylation reaction with m-toluenesulfonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form an intermediate.
Methylation: The intermediate is then methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Cyclization: The final step involves cyclization of the intermediate to form the quinolin-4(1H)-one core, which can be achieved through intramolecular nucleophilic substitution under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Difluoro-1-methyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with new functional groups replacing the fluorine atoms.
Wissenschaftliche Forschungsanwendungen
6,7-Difluoro-1-methyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Research: It is used as a probe to study biological pathways and molecular interactions due to its unique structural features.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6,7-Difluoro-1-methyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its structural modifications.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interfere with DNA replication and transcription.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Difluoroquinoline: Lacks the methyl and m-tolylsulfonyl groups, resulting in different chemical properties and biological activities.
1-Methylquinoline: Lacks the fluorine and m-tolylsulfonyl groups, leading to variations in reactivity and applications.
3-(m-Tolylsulfonyl)quinoline: Lacks the fluorine and methyl groups, affecting its overall behavior in chemical reactions and biological systems.
Uniqueness
6,7-Difluoro-1-methyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one is unique due to the combination of fluorine atoms, a methyl group, and a m-tolylsulfonyl group on the quinoline core. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C17H13F2NO3S |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
6,7-difluoro-1-methyl-3-(3-methylphenyl)sulfonylquinolin-4-one |
InChI |
InChI=1S/C17H13F2NO3S/c1-10-4-3-5-11(6-10)24(22,23)16-9-20(2)15-8-14(19)13(18)7-12(15)17(16)21/h3-9H,1-2H3 |
InChI-Schlüssel |
DYQDCVWBDCTSGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Benzo[d][1,3]dioxol-5-yl)-1H-imidazol-2-amine](/img/structure/B15059074.png)
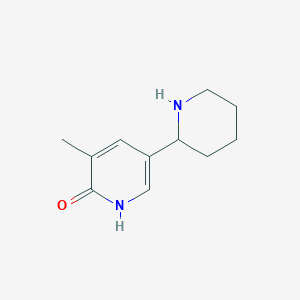

![4-(Piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B15059088.png)


